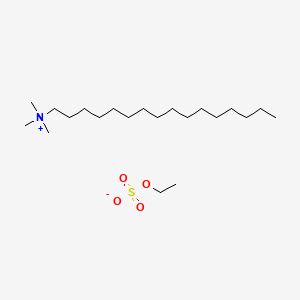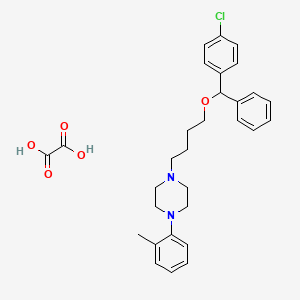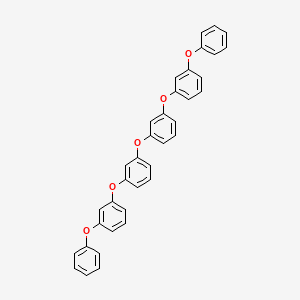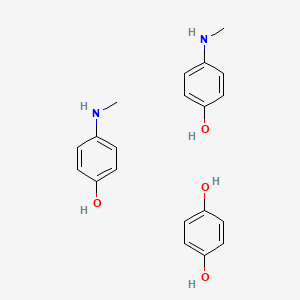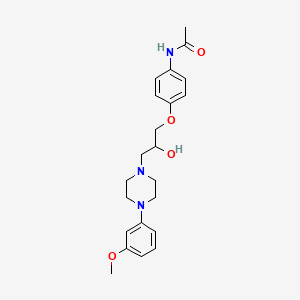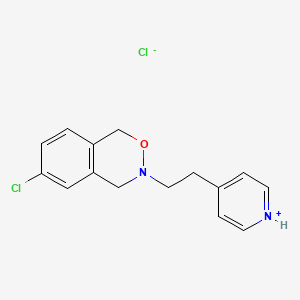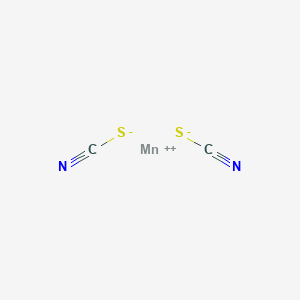
Manganese dithiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dithiocyanate is an inorganic compound with the chemical formula Mn(SCN)₂. It is known for its unique properties and applications in various fields of science and industry. The compound consists of a manganese ion coordinated with two thiocyanate ligands, forming a complex that exhibits interesting chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese dithiocyanate can be synthesized through the reaction of manganese salts with thiocyanate salts. One common method involves the reaction of manganese(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of thiocyanate ligands with other ligands such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of manganese oxides, while substitution reactions can yield various manganese complexes.
Applications De Recherche Scientifique
Manganese dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of manganese dithiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate ligands can coordinate with metal centers in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Manganese(II) chloride: Similar in terms of manganese content but lacks the thiocyanate ligands.
Manganese(II) sulfate: Another manganese compound with different ligands and properties.
Iron dithiocyanate: Shares the thiocyanate ligands but has iron as the central metal instead of manganese.
Uniqueness: Manganese dithiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. This gives it distinct chemical and physical properties compared to other manganese compounds.
Propriétés
Numéro CAS |
25327-03-1 |
|---|---|
Formule moléculaire |
C2MnN2S2 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Clé InChI |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
SMILES canonique |
C(#N)[S-].C(#N)[S-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


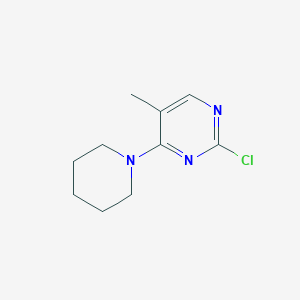
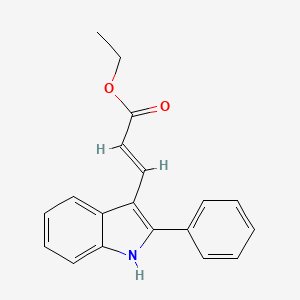


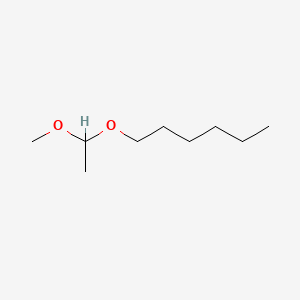
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
